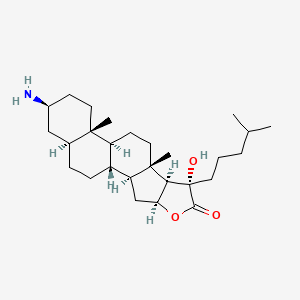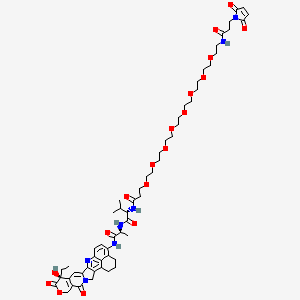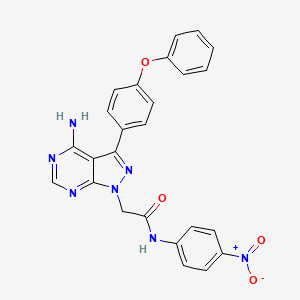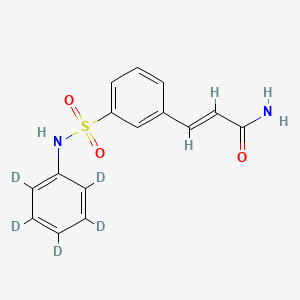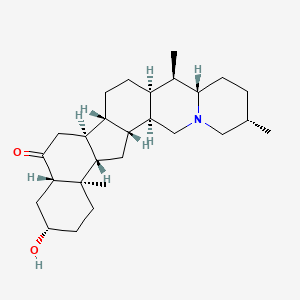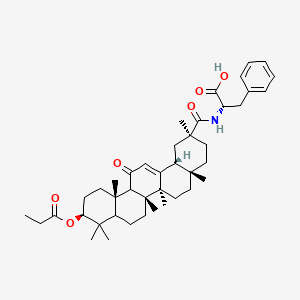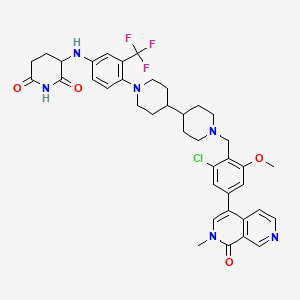
PROTAC BRD9 Degrader-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD9 Degrader-5 is a proteolysis targeting chimera (PROTAC) designed specifically for the degradation of Bromodomain-containing protein 9 (BRD9). This compound is part of a novel class of therapeutic agents that leverage the cell’s natural protein degradation machinery to selectively target and degrade specific proteins. BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression and maintaining chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD9 Degrader-5 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The synthesis of the BRD9-binding ligand and the E3 ligase-recruiting ligand.
Linker Attachment: The attachment of a linker molecule to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker or ligand sites.
Reduction: Reduction reactions may be used to modify the ligands or linkers during synthesis.
Substitution: Substitution reactions are common in the synthesis of the ligands and the attachment of the linker.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major product of these reactions is the final PROTAC molecule, this compound, which is characterized by its ability to selectively degrade BRD9 .
科学研究应用
PROTAC BRD9 Degrader-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of BRD9 and its effects on chromatin remodeling and gene expression.
Biology: Helps in understanding the role of BRD9 in various biological processes, including cell cycle regulation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where BRD9 is implicated.
作用机制
PROTAC BRD9 Degrader-5 functions by recruiting an E3 ubiquitin ligase to BRD9, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the following steps:
Binding: The BRD9-binding ligand of the PROTAC binds to BRD9.
Recruitment: The E3 ligase-recruiting ligand binds to an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates BRD9.
Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome.
相似化合物的比较
PROTAC BRD9 Degrader-2: Another PROTAC targeting BRD9 with similar degradation capabilities.
CFT8634: A clinical-stage BRD9 degrader with applications in multiple myeloma and other cancers.
VZ185: A potent and selective degrader of BRD9 and its homolog BRD7.
Uniqueness: PROTAC BRD9 Degrader-5 is unique in its specific design for BRD9 degradation, offering high selectivity and potency. Its ability to selectively degrade BRD9 without affecting other bromodomain-containing proteins makes it a valuable tool for research and therapeutic applications .
属性
分子式 |
C39H42ClF3N6O4 |
|---|---|
分子量 |
751.2 g/mol |
IUPAC 名称 |
3-[4-[4-[1-[[2-chloro-6-methoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperidin-4-yl]piperidin-1-yl]-3-(trifluoromethyl)anilino]piperidine-2,6-dione |
InChI |
InChI=1S/C39H42ClF3N6O4/c1-47-21-29(27-7-12-44-20-28(27)38(47)52)25-17-32(40)30(35(18-25)53-2)22-48-13-8-23(9-14-48)24-10-15-49(16-11-24)34-5-3-26(19-31(34)39(41,42)43)45-33-4-6-36(50)46-37(33)51/h3,5,7,12,17-21,23-24,33,45H,4,6,8-11,13-16,22H2,1-2H3,(H,46,50,51) |
InChI 键 |
XWWMLLHGTUENSB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)Cl)CN4CCC(CC4)C5CCN(CC5)C6=C(C=C(C=C6)NC7CCC(=O)NC7=O)C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
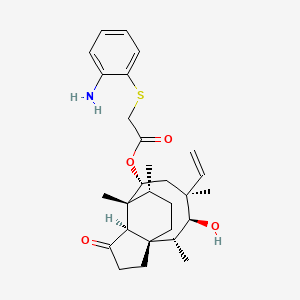
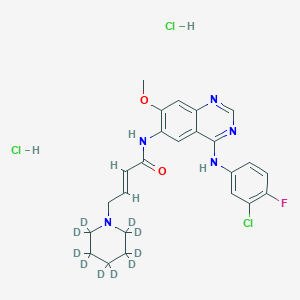
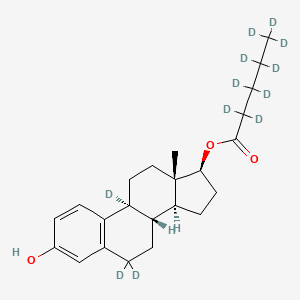
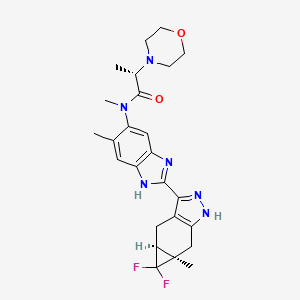
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
